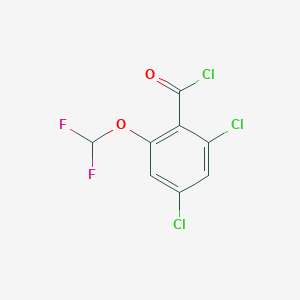

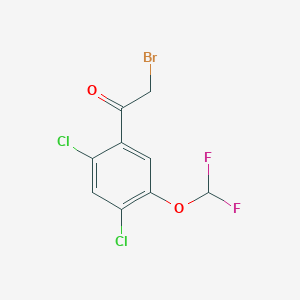

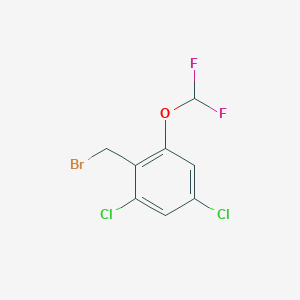

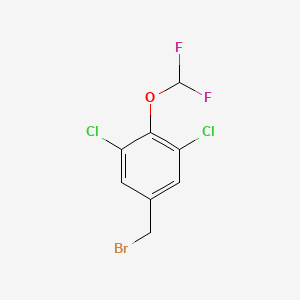

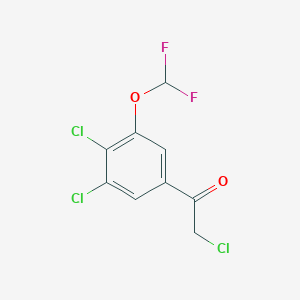

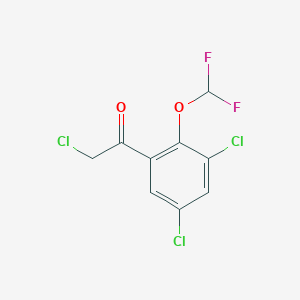

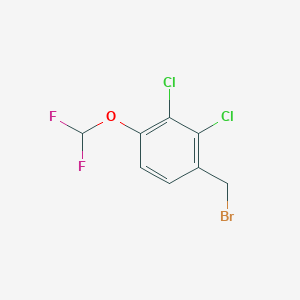

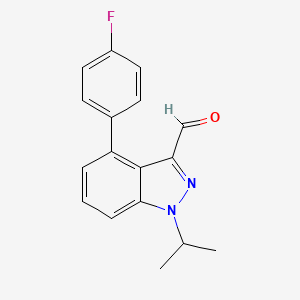

4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde

Overview

Description

Scientific Research Applications

Fluorescent Dye Development

Compounds with a similar structure to 4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde have been investigated for their potential in developing highly fluorescent dyes. For instance, derivatives containing a pyrazolylpyrene chromophore have demonstrated bright fluorescence in solution and potential use in sensing acidic fluorophore environments due to their emission spectra changes upon protonation (Wrona-Piotrowicz et al., 2022).

Antimicrobial Applications

Indazole derivatives have been synthesized and evaluated for their antimicrobial activity. Research indicates that certain 3-(4-fluorophenyl)-benzo[g]indazoles derivatives, developed through high yielding synthetic routes, show inhibitory effects on a broad range of microbes, suggesting potential use in developing new antimicrobial agents (Abdel-Wahab et al., 2014).

Homocysteine Detection in Biological Systems

Some indazole derivatives, like the fluorescence probe DBTC, have shown promise in detecting homocysteine (Hcy) in biological systems due to their high selectivity, sensitivity, and cell permeability. This implies potential applications in researching the effects of Hcy in biological systems (Chu et al., 2019).

Crystal Structural Analysis

Indazole derivatives have also been used in crystal structural studies to understand molecular interactions and structural arrangements, potentially aiding the design of molecules with desired properties (Gonzaga et al., 2016).

Antimicrobial and Antioxidant Activity

The synthesis of new indazole derivatives has revealed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their potential use in pharmaceuticals and as bioactive compounds (Bhat et al., 2016).

Mechanism of Action

Target of Action

The compound “4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde” is an indazole derivative. Indazole derivatives have been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of indazole compounds.

Mode of Action

The mode of action of indazole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins

Biochemical Pathways

Indazole derivatives can affect various biochemical pathways depending on their specific targets

properties

IUPAC Name |

4-(4-fluorophenyl)-1-propan-2-ylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGLDMJELUCQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC(=C2C(=N1)C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-1-isopropyl-1H-indazole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.